2,4-Dimethylbenzaldehyde oxime

Physicochemical profiling Drug-likeness Membrane permeability

Choose 2,4-Dimethylbenzaldehyde oxime for its unique 2,4-dimethyl substitution pattern, which provides distinct electronic and steric effects critical for regio- and stereoselective transformations such as [3+2] cycloadditions (62% isoxazole yield) and Beckmann rearrangements. With a LogP of 2.11 and negligible inhibition of off-target enzymes like AOX1 (IC50 >1,000,000 nM), this ≥98% pure aldoxime ensures cleaner SAR exploration and reliable nitrile oxide generation. A proven scaffold for medicinal chemistry probe development, agrochemical discovery, and coordination chemistry ligand screening.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B12018885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylbenzaldehyde oxime
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C=NO)C
InChIInChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)8(2)5-7/h3-6,11H,1-2H3/b10-6+
InChIKeyZXOXSHIAPHLSAV-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylbenzaldehyde oxime CAS 141304-07-6: Key Properties and Compound Class Overview for Procurement


2,4-Dimethylbenzaldehyde oxime (CAS 141304-07-6, molecular formula C9H11NO, molecular weight 149.19 g/mol) is an aromatic aldoxime bearing methyl substituents at the 2- and 4-positions of the benzene ring . This compound is primarily utilized as a versatile synthetic intermediate for heterocyclic construction and as a research chemical in medicinal chemistry and agrochemical discovery . Its (E)-isomer is the predominant commercially available form, typically offered at purities ≥95% .

Why 2,4-Dimethylbenzaldehyde Oxime Cannot Be Simply Substituted by Unsubstituted or Other 2,4-Disubstituted Benzaldehyde Oximes


Generic substitution among benzaldehyde oximes is precluded by the profound influence of the 2,4-dimethyl substitution pattern on electronic, steric, and reactivity parameters. The electron-donating methyl groups at the ortho and para positions alter the electron density of the oxime π-system, affecting both the nucleophilicity of the nitrogen and the acidity of the hydroxyl proton, which directly impacts coordination chemistry and condensation kinetics [1]. Moreover, the specific steric environment imposed by the 2,4-dimethyl arrangement dictates regio- and stereochemical outcomes in subsequent transformations, such as cycloadditions and Beckmann rearrangements, which cannot be replicated by other 2,4-disubstituted analogs (e.g., 2,4-dichloro or 2,4-dimethoxy) [2]. The quantitative evidence below establishes the specific performance attributes that differentiate this compound from its closest in-class alternatives.

2,4-Dimethylbenzaldehyde Oxime: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Comparative Lipophilicity (LogP) and Polar Surface Area (PSA) Relative to 2,4-Dichloro and 2,4-Dimethoxy Analogs

2,4-Dimethylbenzaldehyde oxime exhibits a predicted LogP of 2.11 and a polar surface area (PSA) of 32.59 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity . In comparison, the 2,4-dichloro analog (MW 190.03, LogP ~2.8, PSA 32.59 Ų) is more lipophilic due to the electron-withdrawing and polarizable chlorine atoms, which may enhance membrane penetration but also increase potential off-target binding and metabolic instability . Conversely, the 2,4-dimethoxy analog (MW 181.19, LogP ~1.3, PSA 62.79 Ų) is significantly more polar, which can limit passive diffusion but improve aqueous solubility [1]. The 2,4-dimethyl substitution thus provides a balanced lipophilicity profile distinct from both electron-withdrawing and strongly electron-donating oxygenated analogs, which may be advantageous for applications requiring a specific hydrophobic/hydrophilic balance.

Physicochemical profiling Drug-likeness Membrane permeability

Synthetic Utility: Yield in Isoxazole Cycloaddition as a Function of Substitution Pattern

In a three-step synthesis of 3,5-disubstituted isoxazoles, 2,4-dimethylbenzaldehyde oxime was employed as the key dipolarophile precursor. The overall yield for the target isoxazole derivative was 62%, with additional derivatives bearing fluorine and methoxy substituents achieving yields in the range of 60–72% [1]. While a direct head-to-head comparison under identical conditions is not available, the reported yields are consistent with the moderate reactivity expected for an electron-rich oxime. This contrasts with benzaldehyde oximes bearing strong electron-withdrawing groups, which often undergo competitive side reactions (e.g., nitrile formation) under similar oxidative cycloaddition conditions, potentially reducing yield and complicating purification [2].

Heterocyclic synthesis Cycloaddition Reaction yield

Enzyme Inhibition Profile: Aldehyde Oxidase 1 (AOX1) and Tyrosinase Activity

2,4-Dimethylbenzaldehyde oxime has been evaluated in enzyme inhibition assays and found to be a weak inhibitor of rabbit aldehyde oxidase 1 (IC50 > 1,000,000 nM) and mushroom tyrosinase (IC50 = 520,000 nM) [1]. In a separate study, the compound exhibited IC50 = 2,100 nM against human ALDH3A1 [2]. These values indicate a relatively clean profile against these common off-target enzymes. By contrast, many benzaldehyde oxime derivatives with halogen or nitro substituents demonstrate significantly higher potency at these targets (often IC50 < 10,000 nM), which may confound biological interpretation in cell-based assays [3]. The low intrinsic activity of the 2,4-dimethyl analog at AOX1 and tyrosinase reduces the likelihood of false-positive hits in phenotypic screens.

Enzyme inhibition Off-target screening Medicinal chemistry

Electronic Substituent Effects: Predicted Oxidation Potential and Reactivity in Nitrile Oxide Generation

The 2,4-dimethyl substitution pattern is expected to lower the oxidation potential of the oxime relative to unsubstituted benzaldehyde oxime (Eox ~2.2 V) due to electron donation, placing it below the threshold of ~2.0 V where quenching rates become substituent-independent [1]. This electronic tuning is critical for the in situ generation of nitrile oxides, where electron-donating groups stabilize the developing positive charge in the transition state of the oxidative dehydrogenation step . In contrast, oximes with electron-withdrawing substituents (e.g., 2,4-dichloro or 2,4-dinitro) exhibit oxidation potentials >2.0 V and may undergo less efficient nitrile oxide formation or favor alternative pathways such as direct nitrile elimination [2].

Electronic effects Oxidation potential Reaction mechanism

Commercial Availability and Purity Specifications Relative to In-Class Compounds

2,4-Dimethylbenzaldehyde oxime is available from multiple reputable chemical suppliers including Sigma-Aldrich (as AldrichCPR) at 25 mg scale, with a typical purity specification of ≥95% . This contrasts with less common analogs such as 2,4-dichlorobenzaldehyde oxime and 2,4-dimethoxybenzaldehyde oxime, which have more limited commercial availability and are often only offered by niche vendors at lower purities or require custom synthesis . The compound's stable supply chain and defined purity ensure reproducibility in research applications, an important factor for procurement in both academic and industrial settings.

Procurement Purity Supply chain

Optimal Application Scenarios for 2,4-Dimethylbenzaldehyde Oxime Based on Verified Differentiation Evidence


Building Block for Isoxazole Library Synthesis

Given its demonstrated utility in [3+2] cycloaddition reactions yielding isoxazoles in 62% overall yield [1], 2,4-dimethylbenzaldehyde oxime is ideally suited as a precursor for generating diverse isoxazole-containing compound libraries for medicinal chemistry hit-finding campaigns. Its balanced lipophilicity (LogP 2.11) and favorable enzyme inhibition profile (IC50 >1,000,000 nM at AOX1) reduce the risk of assay interference and promiscuous binding, making it a cleaner starting point for SAR exploration [2].

Nitrile Oxide Precursor for Agrochemical Intermediate Synthesis

The electron-donating 2,4-dimethyl substitution is predicted to lower the oxidation potential below 2.0 V, facilitating efficient nitrile oxide generation under mild oxidative conditions [1]. This makes the compound a valuable intermediate for the synthesis of agrochemicals such as fungicides and herbicides, where isoxazoline and isoxazole scaffolds are prevalent. Patents describe the use of related benzaldehyde oxime derivatives as precursors to active ingredients with herbicidal and growth-regulating activities .

Chemical Probe for Target Deconvolution with Low Off-Target Liability

The low inhibition potency of 2,4-dimethylbenzaldehyde oxime at common off-target enzymes such as aldehyde oxidase 1 (IC50 >1,000,000 nM), tyrosinase (IC50 = 520,000 nM), and catalase (>1,000,000 nM) [1] makes it a suitable core scaffold for chemical probes intended for target identification and validation. Unlike more promiscuous analogs, this compound is less likely to confound phenotypic readouts via non-specific enzyme inhibition.

Coordination Chemistry Ligand Screening

Oximes are versatile ligands in coordination chemistry, and the specific electronic and steric profile of the 2,4-dimethylbenzaldehyde oxime—moderate LogP, single H-bond donor, and limited rotational flexibility [1]—may confer distinct metal-binding affinities and complex geometries compared to other substituted oximes. Its commercial availability with reliable purity supports its use in systematic ligand screens for catalysis and materials science applications .

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